3-Methyl-2-phenylquinoline-4-carboxylic acid
Overview
Description
3-Methyl-2-phenylquinoline-4-carboxylic acid is an organic compound with the molecular formula C17H13NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinoline core structure substituted with a methyl group at the 3-position, a phenyl group at the 2-position, and a carboxylic acid group at the 4-position.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the structure with multiple aromatic rings was designed to form strong hydrophobic interactions with residues in the opening of the active site of certain enzymes .
Pharmacokinetics
The compound is a solid at room temperature, which may influence its bioavailability .
Result of Action
Some quinoline derivatives have shown antibacterial activity. For instance, certain compounds displayed good antibacterial activity against Staphylococcus aureus . .
Biochemical Analysis
Biochemical Properties
3-Methyl-2-phenylquinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a histone deacetylase (HDAC) inhibitor, which is crucial in the development of anticancer drugs . The compound’s interactions with HDACs suggest that it may modulate gene expression by altering the acetylation status of histones, thereby influencing chromatin structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in K652 cell-based screenings, derivatives of 2-phenylquinoline-4-carboxylic acid exhibited antiproliferative activity, indicating potential anti-cancer properties . The compound’s impact on cell signaling pathways and gene expression further underscores its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. As an HDAC inhibitor, it modulates the acetylation status of histones, which in turn affects gene expression . This modulation can lead to changes in cellular processes such as cell cycle regulation, apoptosis, and differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under room temperature storage conditions
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can impact its efficacy and safety as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of aniline with 2-nitrobenzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The choice of catalysts, solvents, and purification techniques is crucial to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives .
Scientific Research Applications
3-Methyl-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of industrial antioxidants and other functional materials
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar in structure but lacks the methyl group at the 3-position.
Quinoline-4-carboxylic acid: Lacks both the phenyl and methyl groups.
3-Methylquinoline-4-carboxylic acid: Lacks the phenyl group at the 2-position
Uniqueness
3-Methyl-2-phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and phenyl groups enhances its hydrophobic interactions and potentially increases its binding affinity to target proteins, making it a valuable compound for drug development and other applications .
Properties
IUPAC Name |
3-methyl-2-phenylquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-11-15(17(19)20)13-9-5-6-10-14(13)18-16(11)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVACLAZDFXWQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350108 | |
Record name | 3-methyl-2-phenylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43071-45-0 | |
Record name | 3-methyl-2-phenylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 43071-45-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is novel about the synthesis of the 6-(4-carboxy-3-methyl-2-phenylquinolin-6-ylsulfonyl)-3-methyl-2-phenylquinoline-4-carboxylic acid derivatives described in the research paper?
A1: The research paper outlines a novel, one-pot synthesis method for creating a series of 6-(4-carboxy-3-methyl-2-phenylquinolin-6-ylsulfonyl)-3-methyl-2-phenylquinoline-4-carboxylic acid derivatives. [] This method utilizes readily available starting materials: dapsone, α-ketobutyric acid, and various aromatic aldehydes. The reaction proceeds in the presence of CuBr2 as a catalyst. [] This approach offers several advantages, including operational simplicity, mild reaction conditions, and an environmentally friendly procedure, making it a promising alternative for preparing these specific quinoline-4-carboxylic acid derivatives. []
Q2: What are the potential applications of these newly synthesized compounds?
A2: While the research primarily focuses on the synthesis methodology, the authors suggest that these novel sulfone dimers, containing the 3-methyl-2-phenylquinoline-4-carboxylic acid moiety, hold potential as anticancer agents. [] Further research, including in vitro and in vivo studies, is necessary to explore their biological activity and confirm their efficacy and safety profiles.
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